molecular formula C17H24N2OS2 B3424994 11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one CAS No. 380436-99-7

11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

Cat. No.: B3424994
CAS No.: 380436-99-7
M. Wt: 336.5 g/mol
InChI Key: BSEXUTXHASMFIA-UHFFFAOYSA-N
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Description

The compound 11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one is a tricyclic heterocyclic molecule featuring a sulfur-containing thia-diazatricyclo framework. Its structure includes an octyl group at the 11-position, a sulfanyl (-SH) group at the 10-position, and a ketone at the 12-position. Variations in the substituent at the 11-position significantly influence its physicochemical properties, reactivity, and biological activity .

Properties

IUPAC Name

11-octyl-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-12-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS2/c1-2-3-4-5-6-7-11-19-16(20)14-12-9-8-10-13(12)22-15(14)18-17(19)21/h2-11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSEXUTXHASMFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=O)C2=C(NC1=S)SC3=C2CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301127553
Record name 1,2,3,5,6,7-Hexahydro-3-octyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380436-99-7
Record name 1,2,3,5,6,7-Hexahydro-3-octyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=380436-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,5,6,7-Hexahydro-3-octyl-2-thioxo-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301127553
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure. Detailed synthetic routes and reaction conditions are documented in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. The process may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The nitrogen and sulfur atoms in the ring system can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the tricyclic structure .

Scientific Research Applications

11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the ring system can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress in biological systems .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The 11-position substituent defines key differences among analogs. Below is a comparative analysis:

Compound Name (11-Substituent) Molecular Formula Molecular Weight Key Substituent Features References
11-Octyl (Target Compound) C₁₈H₂₈N₂OS₂ ~352.55 g/mol Long alkyl chain (C₈); lipophilic -
11-Benzyl C₁₇H₁₆N₂OS₂ 328.45 g/mol Aromatic (benzyl); moderate hydrophobicity
11-Butyl C₁₃H₁₆N₂OS₂ 280.41 g/mol Short alkyl chain (C₄); less lipophilic
11-(4-Methoxyphenyl) C₁₆H₁₄N₂O₂S₂ 330.43 g/mol Electron-rich aryl (methoxy); polar
11-(4-Chlorophenyl) C₁₅H₁₁ClN₂OS₂ 334.84 g/mol Electron-deficient aryl (Cl); halogenated
10-[(3,4-Dimethoxyphenyl)methyl] C₁₉H₂₀N₂O₃S₂ 412.51 g/mol Bulky aryl-alkyl hybrid; polarizable

Key Observations:

  • Lipophilicity : The octyl substituent imparts high hydrophobicity, enhancing membrane permeability but reducing aqueous solubility compared to aryl or short alkyl analogs .
  • Electronic Effects: Aryl substituents (e.g., 4-methoxyphenyl, 4-chlorophenyl) modulate electronic density.

Implications for Octyl Variant :

  • Expected to require precautions for flammability (due to long alkyl chain) and environmental persistence (high lipophilicity may increase bioaccumulation risk).

Research and Application Trends

  • Pharmacological Potential: Aryl-substituted analogs (e.g., 4-methoxyphenyl) are explored for kinase inhibition or antimicrobial activity, leveraging electronic interactions .
  • Material Science : Long alkyl chains (octyl) may improve thermal stability in polymer matrices or liquid crystals .
  • Structural Insights : X-ray crystallography using SHELX software () has been critical in resolving tricyclic frameworks, though the octyl variant’s crystallinity may differ due to flexible chains .

Biological Activity

11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one (CAS No. 380436-99-7) is a complex organic compound notable for its unique tricyclic structure, which incorporates both sulfur and nitrogen atoms. This structural configuration contributes to its distinctive chemical properties and biological activities.

The synthesis of this compound typically involves multi-step organic reactions, often utilizing specific catalysts and solvents to facilitate the formation of the tricyclic structure. The compound's chemical behavior includes:

  • Oxidation : The sulfur atom can be oxidized to form sulfoxides or sulfones.
  • Reduction : It can undergo reduction to modify functional groups.
  • Substitution : Nitrogen and sulfur atoms in the ring system can participate in substitution reactions with various reagents.

These reactions are crucial for understanding the compound's potential applications in biological systems and its interaction with various molecular targets .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems:

  • Metal Ion Coordination : The sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing biochemical pathways.
  • Redox Modulation : The compound’s capacity for redox reactions allows it to modulate oxidative stress, which is significant in various biological processes.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
11-Butyl-10-sulfanylButyl group instead of octylSimilar antimicrobial properties
11-(3-Methoxypropyl)-10-sulfanylMethoxypropyl groupPotentially different solubility and reactivity

The octyl substitution in 11-Octyl-10-sulfanyl enhances its solubility and reactivity compared to these similar compounds, potentially making it more effective in certain applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one
Reactant of Route 2
Reactant of Route 2
11-Octyl-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one

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